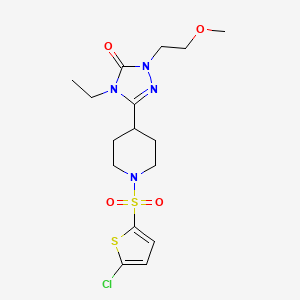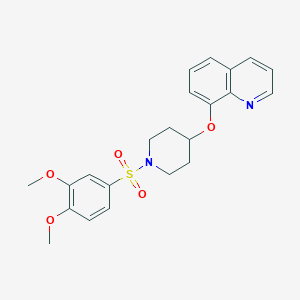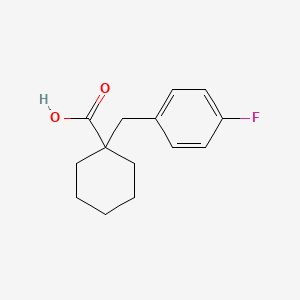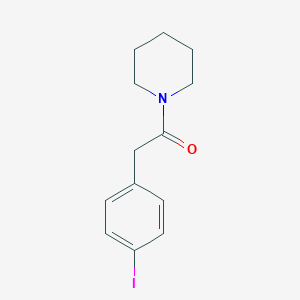
1-(4-Fluorophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)butan-2-one is a chemical compound with the CAS Number: 620-97-3 and a molecular weight of 166.2 . It has the IUPAC name 1-(4-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This indicates that the molecule consists of a butanone group attached to a fluorophenyl group. The molecule’s structure has been studied using various techniques, including X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 166.2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Anticancer Properties
1-(4-Fluorophenyl)butan-2-one has shown promising applications in the field of cancer research. A study has demonstrated that analogs of this compound, particularly 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one·2HCl (SYA013), selectively bind to the sigma-2 receptor, which is overexpressed in solid tumors. These analogs exhibited inhibitory effects on various cancer cell lines, suggesting potential anticancer properties. Notably, these compounds demonstrated selective toxicity towards cancer cells compared to normal cells, indicating their potential use in targeted cancer therapies (Asong et al., 2019).
Chiral Recognition and Molecular Interactions
Another significant application of this compound is in the study of chiral recognition and molecular interactions. Research involving molecular diastereomeric complexes of R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol, and S-1-(2-fluorophenyl)ethanol with R and S-butan-2-ol has highlighted the importance of specific intermolecular interactions in chiral discrimination processes. These studies have revealed fine differences in intermolecular interactions, including CH···π, OH···π, and CH···F interactions, which are crucial in understanding the principles of chiral recognition and the formation of molecular complexes (Ciavardini et al., 2013).
Melanogenesis Inhibition
A derivative of this compound, namely 4-(phenylsulfanyl)butan-2-one, has been studied for its effects on melanin synthesis and melanosome maturation. This compound was identified as a potent inhibitor of pigment generation processes, with potential applications in medical cosmetology. It demonstrated stronger inhibitions of melanin production and tyrosinase activity than standard agents, reducing the expression of melanin synthesis-related proteins and exhibiting significant anti-melanogenic properties in in vitro and in vivo models (Wu et al., 2015).
Mécanisme D'action
Target of Action
It is known that the compound is used in the preparation of derivatives that include haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These derivatives are known to interact with various receptors in the body, suggesting that 1-(4-Fluorophenyl)butan-2-one may have similar targets.
Biochemical Pathways
Its derivatives are known to have diverse biological activities, suggesting that this compound may also influence a variety of biochemical pathways .
Pharmacokinetics
Its physical properties, such as being a colorless to white or off-white powder or crystals , suggest that it may have certain pharmacokinetic characteristics that influence its bioavailability.
Action Environment
It is known that the compound should be stored in a dry room temperature environment , suggesting that certain environmental conditions may affect its stability and, potentially, its action and efficacy.
Analyse Biochimique
Biochemical Properties
1-(4-Fluorophenyl)butan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to receptors or enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. This inhibition can result in changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term exposure to this compound can also result in alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized into different metabolites, which can further participate in various biochemical reactions. These interactions can affect metabolic flux and the levels of different metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can accumulate in certain tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as it interacts with different biomolecules in various cellular environments .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPGFMGJBNXESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2634935.png)



![4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2634940.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634943.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2634945.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2634946.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)

